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Compound of Interest

Compound Name: Nota-AE105

Cat. No.: B12388337 Get Quote

⁶⁸Ga-NOTA-AE105 PET Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed protocols for researchers and clinicians working with ⁶⁸Ga-NOTA-AE105,

a PET radioligand targeting the urokinase-type plasminogen activator receptor (uPAR).

Frequently Asked Questions (FAQs)
Q1: What is ⁶⁸Ga-NOTA-AE105 and why is it used in PET imaging?

A1: ⁶⁸Ga-NOTA-AE105 is a positron emission tomography (PET) radiotracer that targets the

urokinase-type plasminogen activator receptor (uPAR).[1][2][3][4] uPAR is overexpressed in

many types of cancer cells and is associated with tumor aggressiveness, invasion, and

metastasis.[1] By targeting uPAR, ⁶⁸Ga-NOTA-AE105 PET imaging allows for the non-invasive

visualization and quantification of uPAR expression in tumors, which can be valuable for

diagnosis, staging, prognostication, and planning targeted therapies.

Q2: What is the recommended injection-to-scan time for ⁶⁸Ga-NOTA-AE105 PET?

A2: The optimal injection-to-scan time can vary depending on the clinical or research question.

The tracer exhibits fast clearance from normal tissues.

Early Imaging (10-20 minutes): Can be used to assess initial tracer delivery and uptake.

Some phase II trials have utilized a 20-minute post-injection scan time.
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Standard Imaging (1 hour): This time point often provides a good balance between tumor

uptake and background clearance, resulting in high-quality images. The first-in-human study

demonstrated clear tumor visualization at 1 hour post-injection.

Delayed Imaging (2 hours): Can be useful to confirm tracer retention in tumors and further

reduce background signal, although tumor SUV may also decrease slightly. Serial scans at

10 minutes, 1 hour, and 2 hours were performed in the initial phase I trial.

Q3: How does the biodistribution of ⁶⁸Ga-NOTA-AE105 change over time?

A3: ⁶⁸Ga-NOTA-AE105 clears rapidly from the blood and most organs, with primary excretion

through the kidneys into the urinary bladder. Consequently, the highest physiological uptake is

seen in the kidneys and bladder. Liver and spleen uptake is also observed but decreases over

time. Specific tumor uptake is visible against a progressively clearing background.

Q4: What is the typical injected dose and associated radiation exposure?

A4: The typical clinical dose is approximately 200 MBq. The effective radiation dose is low,

calculated at 0.015 mSv/MBq, which results in a total radiation burden of about 3.0 mSv for a

200 MBq injection.

Troubleshooting Guide
Issue 1: High background signal, particularly in the abdomen.

Possible Cause: ⁶⁸Ga-NOTA-AE105 is primarily cleared by the kidneys. High activity in the

kidneys, ureters, and bladder can create imaging artifacts or obscure nearby lesions.

Troubleshooting Steps:

Patient Hydration: Ensure the patient is well-hydrated before and after tracer injection to

promote rapid excretion.

Voiding Before Scan: Instruct the patient to void immediately before the PET scan to

minimize activity in the bladder.

Optimize Scan Time: Imaging at 1 hour or later post-injection allows for further clearance

of background activity from the blood pool and abdominal organs.
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Issue 2: Low tumor uptake (low SUV).

Possible Cause 1: Low uPAR Expression: The tumor may have low or heterogeneous

expression of the uPAR target.

Troubleshooting Steps:

Correlate imaging findings with immunohistochemistry or other pathology reports on uPAR

expression if available.

Possible Cause 2: Suboptimal Scan Timing: The scan may have been performed too early

(before peak tumor accumulation) or too late (after significant decay and biological

clearance).

Troubleshooting Steps:

Review the pharmacokinetics. While tumor uptake is fast, the optimal tumor-to-

background ratio is often achieved around 1 hour post-injection. Consider dynamic

imaging for the first 60 minutes to capture the full kinetic profile if feasible.

Issue 3: Difficulty differentiating tumor from physiological uptake.

Possible Cause: Physiological uptake in organs like the kidneys, liver, or spleen can

sometimes be intense.

Troubleshooting Steps:

Anatomical Correlation: Carefully review the fused PET/CT or PET/MRI images to

precisely localize the uptake.

Delayed Imaging: Perform a delayed scan (e.g., at 2 hours). Tumor uptake should show

retention, whereas inflammatory or normal physiological uptake may wash out more

quickly.

Pharmacokinetic Profile: The uptake pattern in tumors is typically different from that in

excretory organs. The signal in the kidneys and bladder will be very high and increase

over time, while tumor uptake tends to peak and then slowly decline.
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Quantitative Data
The following tables summarize the biodistribution of ⁶⁸Ga-NOTA-AE105 in healthy organs and

the radiation dosimetry.

Table 1: Biodistribution of ⁶⁸Ga-NOTA-AE105 in Healthy Organs (SUVmean)

Organ 10 min p.i. 1 hour p.i. 2 hours p.i.

Kidneys 26.3 ± 8.0 22.8 ± 6.4 19.3 ± 5.0

Liver 4.9 ± 1.0 4.0 ± 0.9 3.2 ± 0.7

Spleen 4.8 ± 1.4 3.8 ± 1.2 3.0 ± 0.9

Bone Marrow 2.1 ± 0.4 1.6 ± 0.3 1.3 ± 0.2

Lungs 1.6 ± 0.3 1.0 ± 0.2 0.8 ± 0.1

Blood Pool 3.7 ± 0.9 1.9 ± 0.4 1.4 ± 0.2

Data adapted from the

first-in-human study

by Lund et al.

Table 2: Absorbed Radiation Doses for ⁶⁸Ga-NOTA-AE105

Organ Absorbed Dose (mGy/MBq)

Kidneys 0.128

Urinary Bladder Wall 0.111

Spleen 0.021

Liver 0.018

Red Marrow 0.012

Effective Dose 0.015 mSv/MBq

Data adapted from the first-in-human study by

Lund et al.
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Experimental Protocols
Protocol: Clinical ⁶⁸Ga-NOTA-AE105 PET/CT Imaging

Patient Preparation:

No specific dietary restrictions are required.

Ensure the patient is well-hydrated. Encourage drinking several glasses of water before

tracer injection and throughout the waiting period.

Obtain informed consent and verify there are no contraindications.

Radiotracer Administration:

Administer a single intravenous (IV) dose of approximately 200 MBq of ⁶⁸Ga-NOTA-
AE105.

Record the exact dose and time of injection.

Follow the injection with a saline flush.

Uptake Phase:

The patient should rest for an uptake period of approximately 60 minutes.

Encourage the patient to minimize movement and talking.

Instruct the patient to void immediately before being positioned on the scanner bed to

reduce bladder activity.

Image Acquisition:

Perform a low-dose CT scan for attenuation correction and anatomical localization (from

mid-thigh to the vertex of the skull).

Immediately following the CT scan, acquire the PET scan over the same axial range.

Typical acquisition time is 2-4 minutes per bed position.
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Image Analysis:

Reconstruct the PET data using standard iterative algorithms with corrections for

attenuation, scatter, and decay.

Analyze images qualitatively (visual assessment) and quantitatively.

For quantitative analysis, draw volumes of interest (VOIs) over tumors and reference

tissues to calculate Standardized Uptake Values (SUVs), such as SUVmax and

SUVmean.

Visualizations
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(~200 MBq ⁶⁸Ga-NOTA-AE105)

3. Uptake Period
(60 minutes)

4. Patient Voids Bladder
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& Quantitative Analysis (SUV)

Objective of Scan?

Dynamic Imaging / Pharmacokinetics

  Characterize
  Tracer Kinetics

High Tumor-to-Background Ratio

  Optimize
  Lesion Visibility  

Rapid Screening / High Throughput

  Maximize
  Patient Flow  

Dynamic Scan: 0-60 min p.i. Static Scan: 60-120 min p.i. Static Scan: 20-30 min p.i.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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